molecular formula C9H11NO3S B7555786 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid

2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid

Cat. No. B7555786
M. Wt: 213.26 g/mol
InChI Key: GTMVHSQPNRGRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid, also known as MTCA, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. MTCA is a derivative of the amino acid proline and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid is not fully understood, but it is believed to work by modulating various signaling pathways in the body. 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid has been found to inhibit the production of inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to activate various antioxidant enzymes, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and improve cognitive function. 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid. One area of research could be to further investigate its anti-inflammatory and antioxidant properties, as these could have potential therapeutic applications in treating various diseases. Another area of research could be to study its effects on cognitive function and neuroprotection, as these could have implications for treating neurodegenerative diseases. Additionally, more research could be done to investigate its potential use in treating cancer. Overall, there is a lot of potential for further research on 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid and its pharmacological properties.

Synthesis Methods

2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid is synthesized by reacting proline with thiophene-3-carbonyl chloride and methylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid.

Scientific Research Applications

2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid has been used in scientific research for its potential pharmacological properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-[methyl(thiophene-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(9(12)13)10(2)8(11)7-3-4-14-5-7/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVHSQPNRGRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid

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